Quetiapine EP Impurity J

Description

Background of Pharmaceutical Impurities and Regulatory Significance

In the pharmaceutical industry, an impurity is any component of a drug substance or drug product that is not the defined active pharmaceutical ingredient (API) or an excipient. globalresearchonline.netgmpinsiders.com The presence of impurities, even in trace amounts, is inevitable in the manufacturing of pharmaceuticals. jpionline.orgajptr.com These substances can originate from various sources, including the synthesis process, degradation of the API, or interactions with packaging materials. globalresearchonline.netajptr.comchemass.si

Regulatory bodies like the International Council for Harmonisation (ICH) and national pharmacopoeias have established stringent guidelines for the control of these impurities. gmpinsiders.comjpionline.orgajptr.com These guidelines mandate the identification, quantification, and qualification of impurities to ensure the quality, safety, and efficacy of the final drug product. ajptr.comijcrt.org The ICH Q3A(R2) guideline, for instance, provides a framework for reporting, identifying, and qualifying impurities in new drug substances, setting thresholds above which impurities must be characterized. ich.orggally.ch The European Pharmacopoeia (Ph. Eur.) also has specific monographs and general chapters that outline the requirements for controlling impurities in substances for pharmaceutical use. edqm.eudrugfuture.comeupati.eu The control and monitoring of impurities are critical, as they can potentially impact the safety and effectiveness of the medication. ijcrt.orgeurofins.com

Overview of Quetiapine (B1663577) and its Impurity Profile

Quetiapine is an atypical antipsychotic medication belonging to the dibenzothiazepine class. chemicea.comnih.gov It is used for the treatment of various psychiatric conditions. chemicea.com The synthesis of Quetiapine is a multi-step process, and like any chemically synthesized drug, it is susceptible to the formation of various impurities. ajptr.comresearchgate.net These can include starting materials, by-products, intermediates, and degradation products. researchgate.net

The impurity profile of Quetiapine has been the subject of numerous studies, leading to the identification and characterization of several related substances. researchgate.nettandfonline.comnih.gov These impurities can arise from the synthetic route or from the degradation of the Quetiapine molecule itself. lcms.czwaters.com The European Pharmacopoeia lists several official impurities for Quetiapine, each with specific limits to ensure the quality of the API. The diligent analysis of these impurities is a standard part of quality control in the manufacturing of Quetiapine. nih.govlcms.cz

Specific Identity and Nomenclature of Quetiapine EP Impurity J

This compound is a specific, identified impurity related to the active pharmaceutical ingredient Quetiapine. synzeal.comveeprho.com It is officially recognized in the European Pharmacopoeia (EP). chemicea.comsynzeal.com

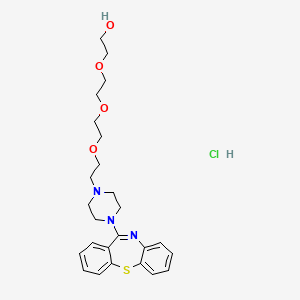

Chemically, this compound is identified as 2-[2-[2-[2-[4-(Dibenzo[b,f] simsonpharma.comsynthinkchemicals.comthiazepin-11-yl)piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethanol . chemicea.comsynzeal.comsimsonpharma.com It is also known by several synonyms, which are detailed in the table below. This compound is structurally related to Quetiapine, featuring the core dibenzo[b,f] simsonpharma.comsynthinkchemicals.comthiazepine ring system and the piperazine (B1678402) linker, but with a different side chain. Specifically, it has a tetraethylene glycol moiety attached to the piperazine ring. synzeal.comsimsonpharma.com

This impurity is a critical reference standard for analytical method development, validation, and quality control applications during the production of Quetiapine. synzeal.com Its presence and quantity are carefully monitored to ensure that the final drug product meets the stringent purity requirements set by regulatory authorities.

| Property | Information |

| Chemical Name | 2-[2-[2-[2-[4-(Dibenzo[b,f] simsonpharma.comsynthinkchemicals.comthiazepin-11-yl)piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethanol synzeal.comsimsonpharma.com |

| Synonyms | Quetiapine Triether Alcohol, Quetiapine Hydroxyethyloxyethyl Ether, Quetiapine Tetraethylene Glycol Analog chemicea.comsynzeal.comsynthinkchemicals.com |

| CAS Number | 1356906-17-6 chemicea.comveeprho.comsimsonpharma.com |

| Molecular Formula | C25H33N3O4S veeprho.comsimsonpharma.comsynthinkchemicals.com |

| Molecular Weight | 471.61 g/mol veeprho.comsimsonpharma.compharmaffiliates.com |

| Also Available As | Dihydrochloride (B599025) salt (CAS: 1356906-17-6 (freebase)), Fumarate (B1241708) Salt (CAS: 2470243-24-2) chemicea.comsimsonpharma.comnaarini.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C25H34ClN3O4S |

|---|---|

Molecular Weight |

508.1 g/mol |

IUPAC Name |

2-[2-[2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethoxy]ethanol;hydrochloride |

InChI |

InChI=1S/C25H33N3O4S.ClH/c29-14-16-31-18-20-32-19-17-30-15-13-27-9-11-28(12-10-27)25-21-5-1-3-7-23(21)33-24-8-4-2-6-22(24)26-25;/h1-8,29H,9-20H2;1H |

InChI Key |

SPWWJWOYOSZAEY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCOCCOCCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.Cl |

Origin of Product |

United States |

Advanced Analytical Methodologies for Characterization and Quantification of Quetiapine Ep Impurity J

Chromatographic Techniques for Impurity Profiling and Separationingentaconnect.comresearchgate.netnih.govwaters.comwaters.combepls.comnih.govtsijournals.comrasayanjournal.co.injapsonline.com

Chromatographic methods are fundamental in pharmaceutical analysis for separating impurities from the main API and from each other. The complexity of impurity profiles in bulk drug substances like quetiapine (B1663577) necessitates high-resolution separation techniques.

High-Performance Liquid Chromatography (HPLC) Applicationsingentaconnect.comresearchgate.netnih.govbepls.comjapsonline.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the routine analysis and quantification of impurities in quetiapine. bepls.com Reversed-phase HPLC (RP-HPLC) methods are commonly developed to separate quetiapine from its process-related impurities and degradation products. ingentaconnect.comnih.gov These methods are validated for selectivity, linearity, accuracy, and precision to meet regulatory standards. japsonline.com

A typical RP-HPLC method for quetiapine impurity profiling involves a C8 or C18 column with a gradient elution system. bepls.com The mobile phase often consists of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). bepls.comjapsonline.com Detection is commonly performed using a UV detector at a wavelength where both quetiapine and its impurities exhibit significant absorbance, such as 220 nm or 290 nm. bepls.comjapsonline.com The successful separation of impurities is demonstrated by achieving adequate resolution between all peaks. japsonline.com

Table 1: Example of HPLC Conditions for Quetiapine Impurity Analysis

| Parameter | Condition |

|---|---|

| Column | Waters Symmetry C8, 250 x 4.6mm, 5µm bepls.com |

| Mobile Phase | Gradient elution with a buffer and acetonitrile bepls.com |

| Flow Rate | 1.0 mL/min bepls.com |

| Detection | UV at 290 nm bepls.com |

| Injection Volume | 10 µL bepls.com |

| Column Temperature | Ambient bepls.com |

Ultra-Performance Liquid Chromatography (UPLC) in Impurity Analysiswaters.comnih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm) to achieve higher efficiency, resolution, and speed. nih.gov For impurity profiling of quetiapine, UPLC methods offer the advantage of rapid analysis times, often under 5 minutes, while still providing excellent separation of the API from its numerous impurities. nih.gov

A stability-indicating RP-UPLC method can effectively separate quetiapine from its degradation products. nih.gov The enhanced resolving power of UPLC is particularly valuable for complex samples generated during forced degradation studies. The methodology allows for the detection and quantification of impurities at very low levels, which is critical for meeting stringent regulatory requirements. nih.gov

Table 2: UPLC Conditions for Rapid Quetiapine Impurity Separation

| Parameter | Condition |

|---|---|

| Column | Agilent Eclipse Plus C18, RRHD 1.8 µm (50 mm x 2.1 mm) nih.gov |

| Mobile Phase A | 0.1% aqueous triethylamine (B128534) (pH 7.2) nih.gov |

| Mobile Phase B | Acetonitrile and methanol (80:20 v/v) nih.gov |

| Elution | Gradient nih.gov |

| Detection | UV at 252 nm nih.gov |

| Run Time | 5 minutes nih.gov |

Preparative Chromatography for Impurity Isolationingentaconnect.comnih.govwaters.comrasayanjournal.co.in

To perform comprehensive structural elucidation using techniques like NMR, a pure sample of the impurity is required. Preparative HPLC is the method of choice for isolating specific impurities from a complex mixture. ingentaconnect.comnih.govrasayanjournal.co.in This process involves scaling up an analytical HPLC or UPLC method to a larger column diameter and particle size to handle higher sample loads.

The process begins with an analytical method that provides good resolution for the target impurity. A forced degradation study, for instance under acidic conditions, may be used to increase the concentration of the target impurity to facilitate its isolation. Mass-directed fraction collection is often employed, where the mass spectrometer triggers the collection of the eluent at the precise moment the ion corresponding to the target impurity (e.g., m/z for Impurity J) is detected. This ensures a highly specific and efficient isolation of the compound of interest for subsequent characterization. rasayanjournal.co.in

Spectroscopic and Hyphenated Techniques for Structural Elucidationingentaconnect.comresearchgate.netnih.govwaters.comrasayanjournal.co.innih.govwaters.comnih.govsphinxsai.com

Once an impurity is isolated, a combination of spectroscopic techniques is used to determine its definitive structure.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS)waters.comnih.govwaters.comnih.govresearchgate.net

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the identification and characterization of pharmaceutical impurities. nih.govptfarm.plsynthinkchemicals.com These techniques provide crucial information about the molecular weight and fragmentation pattern of an impurity. researchgate.netptfarm.pl For Quetiapine EP Impurity J, the protonated molecule would be observed in the mass spectrum, confirming its molecular weight. nih.gov

High-Resolution Mass Spectrometry (HRMS), often using Time-of-Flight (Tof) or Orbitrap analyzers, provides highly accurate mass measurements (typically with sub-5 ppm error). gimitec.com This accuracy is essential for determining the elemental composition of an unknown impurity with a high degree of confidence. gimitec.com For this compound (C₂₅H₃₃N₃O₄S), HRMS would confirm this formula by providing a highly accurate mass measurement, distinguishing it from other potential isobaric impurities. nih.gov Tandem MS (MS/MS) experiments are then performed to fragment the parent ion, and the resulting fragmentation pattern provides data to elucidate the molecule's structure by identifying its constituent parts.

Table 3: Mass Spectrometric Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₅H₃₄ClN₃O₄S | nih.govbiosynth.com |

| Molecular Weight | 508.1 g/mol | nih.govbiosynth.com |

| Monoisotopic Mass | 507.1958554 Da | nih.gov |

| IUPAC Name | 2-[2-[2-[2-(4-dibenzo[b,f] ingentaconnect.comnih.govbenzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethoxy]ethanol;hydrochloride | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmationresearchgate.netnih.govrasayanjournal.co.innih.govsphinxsai.com

While mass spectrometry provides strong evidence for a proposed structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural confirmation. nih.govnih.gov After isolation via preparative chromatography, the pure impurity is subjected to a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional (2D) techniques like COSY, HSQC, and HMBC. sphinxsai.comresearchgate.net

The ¹H NMR spectrum provides information on the number and types of protons and their neighboring environments. For Impurity J, this would show characteristic signals for the aromatic protons of the dibenzothiazepine ring system, the protons of the piperazine (B1678402) ring, and the extended series of methylene (B1212753) protons in the tetraethylene glycol side chain. sphinxsai.comsynzeal.com The ¹³C NMR and DEPT experiments identify all the unique carbon atoms in the molecule. sphinxsai.com 2D NMR experiments are then used to establish the connectivity between atoms, confirming how the dibenzothiazepine core, piperazine linker, and the ethoxy side chain are assembled, thereby providing definitive proof of the structure of this compound. sphinxsai.comresearchgate.net

Table 4: List of Chemical Compounds

| Compound Name | Other Names/Synonyms |

|---|---|

| Quetiapine | 2-[2-(4-dibenzo[b,f] ingentaconnect.comnih.govthiazepin-11-yl-1-piperazinyl)ethoxy]ethanol |

| This compound | 2-[2-[2-[2-[4-(Dibenzo[b,f] ingentaconnect.comnih.govthiazepin-11-yl)piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethanol; Quetiapine Triether Alcohol; Quetiapine Tetraethylene Glycol Analog |

| Acetonitrile | - |

| Methanol | - |

| Triethylamine | - |

Infrared (IR) Spectroscopy and Other Spectroscopic Methods

The structural elucidation and characterization of pharmaceutical impurities like this compound rely heavily on a combination of spectroscopic techniques. pharmaffiliates.com Methods such as Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for confirming the identity of impurities synthesized for use as reference materials. tsijournals.comresearchgate.net

IR spectroscopy is particularly useful for identifying the functional groups present in a molecule. nih.gov For instance, the IR spectrum of an impurity can be compared against the parent compound, Quetiapine, to detect structural changes. A notable example is the appearance of a strong C=O stretching peak in an impurity's spectrum, which would be absent in the spectrum of Quetiapine, indicating the introduction of a carbonyl group. researchgate.net FT-IR spectral data has been documented for Quetiapine and its various impurities to aid in their identification. researchgate.net

Mass spectrometry provides crucial information about the molecular weight of the impurity and its fragmentation patterns. nih.gov Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) coupled with MS can provide a fingerprint of the sample's purity. tsijournals.com Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful tools for separating and identifying impurities that arise from both synthesis and degradation processes. researchgate.netptfarm.pl

¹H NMR and ¹³C NMR spectroscopy offer detailed insights into the atomic structure of the impurity, allowing for the unambiguous assignment of the chemical structure. researchgate.netnih.gov By analyzing the chemical shifts, splitting patterns, and integration of the signals, researchers can confirm the connectivity of atoms within the molecule. The combination of these spectroscopic methods is essential for the definitive characterization of impurity standards before they are used in method development and validation. tsijournals.com

Role of Reference Standards in Impurity Analysis and Method Validation

Reference standards are highly purified compounds that are fully characterized and used as a benchmark in analytical testing. pharmaffiliates.com A certified reference standard for this compound is a critical component for the quality control of Quetiapine. synzeal.comveeprho.comsynzeal.com These standards are meticulously characterized materials that comply with stringent regulatory requirements. veeprho.com

The roles of the this compound reference standard are multifaceted and integral to the drug development and manufacturing lifecycle:

Impurity Identification: The primary use of a reference standard is to definitively identify the impurity peak in a chromatogram. By comparing the retention time of a peak in a sample chromatogram with that of the injected reference standard, analysts can confirm the impurity's presence. nih.gov

Method Development and Validation: Reference standards are essential for developing and validating analytical methods. synzeal.comcleanchemlab.com They are used to determine method specificity, linearity, accuracy, precision, LOD, and LOQ. synzeal.com Without a pure standard, it would be impossible to accurately assess these critical performance characteristics of the method.

Quantification: In routine quality control (QC), the reference standard is used to accurately quantify the amount of this compound present in batches of the bulk drug or the final pharmaceutical product. synzeal.comchemwhat.com

Regulatory Compliance: The use of well-characterized reference standards is a fundamental requirement for regulatory submissions, such as Abbreviated New Drug Applications (ANDAs). synzeal.comveeprho.com These standards are typically supplied with a comprehensive Certificate of Analysis (CoA) and detailed characterization data, which provides assurance of their identity, purity, and suitability for regulatory purposes. pharmaffiliates.comsynzeal.comsynzeal.com

In essence, the reference standard for this compound acts as the ultimate calibrator, ensuring that analytical methods are accurate, reliable, and capable of guaranteeing the safety and quality of the final drug product. synzeal.comsynzeal.com

Control Strategies and Pharmacopoeial Compliance of Quetiapine Ep Impurity J

Regulatory Landscape for Pharmaceutical Impurities (ICH, EP, USP, BP)

A harmonized regulatory framework governs the control of impurities in pharmaceutical products to ensure they are safe for human consumption. tsijournals.comchemicea.com The primary guidelines are established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), with specific requirements also detailed in major pharmacopoeias such as the European Pharmacopoeia (EP), United States Pharmacopeia (USP), and British Pharmacopoeia (BP). ptfarm.plfda.govsynzeal.combiosynth.com

These regulatory bodies classify impurities into several categories, including organic impurities (process-related and degradation products), inorganic impurities, and residual solvents. fda.govpharmaffiliates.comedqm.eu Quetiapine (B1663577) EP Impurity J falls under the category of an organic impurity.

The ICH Q3A(R2) and Q3B(R2) guidelines provide a systematic approach for controlling impurities in new drug substances and new drug products, respectively. nih.govresearchgate.net These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. fda.govnih.gov

Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

Identification Threshold: The level above which an impurity's structure must be determined. pharmaffiliates.com

Qualification Threshold: The level above which an impurity's biological safety must be established.

These thresholds are crucial for manufacturers to establish acceptance criteria for impurities. synzeal.com

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day total daily intake (whichever is lower) | 0.15% or 1.0 mg/day total daily intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

| Data derived from ICH Q3A(R2) and Q3B(R2) guidelines. biosynth.comnih.gov |

The European Pharmacopoeia (EP) provides specific monographs that detail the acceptable limits for impurities in particular substances. cleanchemlab.comveeprho.comontosight.ai General monograph 2034 ("Substances for pharmaceutical use") and general chapter 5.10 ("Control of impurities in substances for pharmaceutical use") work in conjunction with specific monographs to enforce these standards. cleanchemlab.comontosight.airesearchgate.net Similarly, the USP provides guidance in general chapters like <1086> Impurities in Drug Substances and Drug Products and <476> Organic Impurities in Drug Substances and Drug Products. pharmaffiliates.comalfa-chemistry.comcymitquimica.com Compliance with these pharmacopoeial standards is mandatory for a product to be marketed in the respective regions. synzeal.combiosynth.com

Impurity Profiling and Control in Drug Substance and Drug Product Manufacturing

Impurity profiling is the systematic process of identifying, quantifying, and controlling the impurities present in a drug substance or drug product. ptfarm.pljapsonline.compmda.go.jp It is a critical component of quality control throughout the manufacturing process. bldpharm.com The goal is to develop a comprehensive understanding of the impurity profile to ensure that all potential impurities are monitored and controlled within acceptable, safe limits. fda.gov

The control of impurities like Quetiapine EP Impurity J begins with a thorough understanding of the API's synthetic route. fda.gov Potential impurities can include:

Starting materials and intermediates: Unreacted starting materials or intermediates from the synthesis. fda.govpmda.go.jp

By-products: Unwanted products resulting from side reactions during synthesis. fda.gov

Degradation products: Impurities formed by the degradation of the API or interactions with excipients during formulation or storage. nih.govalfa-chemistry.com

For Quetiapine, impurities can arise from the starting materials used in the synthesis, such as 2-(2-chloroethoxy)ethanol, or from degradation pathways. tsijournals.comfda.gov Understanding these formation pathways allows manufacturers to optimize the manufacturing process to minimize the generation of specific impurities. This involves controlling reaction conditions, purifying intermediates, and implementing appropriate storage conditions to prevent degradation. bldpharm.com

A robust impurity control strategy involves several key steps:

Process Understanding: Identifying potential impurities based on the manufacturing process and stress testing studies.

Analytical Method Development: Developing sensitive and specific analytical methods, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC), to detect and quantify impurities.

Specification Setting: Establishing acceptance criteria (limits) for each specified impurity in the drug substance and final product based on regulatory guidelines and safety data.

Routine Monitoring: Consistently testing batches of API and drug product to ensure they meet the established specifications. japsonline.com

Quality Control Applications and Specifications for Quetiapine Impurities

The quality control of Quetiapine involves the use of highly specific analytical methods to ensure that all impurities, including Impurity J, are below their specified limits. Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection is a common and robust technique for separating and quantifying Quetiapine and its related substances. More advanced hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are often used for the identification and structural elucidation of unknown impurities. fda.gov

The European Pharmacopoeia (EP) monograph for Quetiapine Fumarate (B1241708) (2541) lists the specified impurities and their respective acceptance criteria. this compound is identified in the EP and has the chemical name 2-[2-[2-[2-[4-(Dibenzo[b,f] cleanchemlab.comjapsonline.comthiazepin-11-yl)piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethanol. ptfarm.plpharmaffiliates.comjapsonline.com

For accurate quantification, reference standards of the impurities are essential. Certified reference standards for this compound are used in quality control laboratories for several critical applications:

Method Development and Validation: To develop and validate analytical methods capable of accurately detecting and quantifying the impurity. pharmaffiliates.comjapsonline.com

Peak Identification: To confirm the identity of a peak in a chromatogram by comparing its retention time to that of the known reference standard.

System Suitability Testing: To ensure the analytical system is performing correctly before analyzing samples.

Quantitative Analysis: To serve as a standard against which the amount of the impurity in a test sample is measured.

The specification for a given impurity in a pharmacopoeial monograph is a legally binding limit. Any batch of Quetiapine API or drug product intended for the European market must comply with the limits set forth in the EP monograph for all specified impurities, including Impurity J.

| Impurity Name | Chemical Name | CAS Number | Role in Quality Control |

| This compound | 2-[2-[2-[2-[4-(Dibenzo[b,f] cleanchemlab.comjapsonline.comthiazepin-11-yl)piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethanol | 1356906-17-6 | Specified impurity in the European Pharmacopoeia; requires control within monograph limits. Used as a reference standard for identification and quantification. |

| Data derived from various chemical supplier and research sources. ptfarm.plpharmaffiliates.comalfa-chemistry.comjapsonline.compmda.go.jp |

Implications of this compound on Overall Quetiapine Drug Quality and Consistency

The primary implications of this compound are:

Regulatory Compliance: The most direct implication is regulatory. If the level of Impurity J exceeds the limit specified in the European Pharmacopoeia, the batch of drug substance or drug product fails to meet the compendial standard and cannot be released for sale in that market. This ensures that all products on the market have a consistent and high-quality impurity profile. cleanchemlab.com

Product Quality and Consistency: Controlling impurities is fundamental to ensuring batch-to-batch consistency. tsijournals.com A consistent impurity profile ensures that each batch of the drug will perform in the same way. The presence of variable levels of impurities could lead to unpredictable changes in the drug's physical or chemical properties.

Impact on Stability: Impurities can sometimes affect the stability of the active pharmaceutical ingredient or the formulated drug product, potentially leading to the formation of other degradation products over the product's shelf life. tsijournals.combldpharm.com A well-controlled and understood impurity profile is a key component of ensuring the product remains stable and effective until its expiration date.

Q & A

Q. How is Quetiapine EP Impurity J identified and characterized in pharmaceutical formulations?

Methodological Answer: Identification involves a combination of chromatographic and spectroscopic techniques:

- HPLC with CRS (Chemical Reference Standard) : Retention time matching using a validated HPLC method (e.g., EP pharmacopeial protocols) ensures specificity. For example, spiking studies confirm the retention time alignment of Impurity J with its reference standard .

- NMR Spectroscopy : Structural elucidation via -NMR confirms molecular identity by comparing spectral peaks (e.g., aromatic protons, nitroso groups) to synthetic reference materials .

- Mass Spectrometry (LC-MS) : High-resolution LC-MS determines the exact mass and fragmentation pattern to rule out isomeric impurities .

Q. What analytical methods are recommended for quantifying this compound in drug products?

Methodological Answer:

- Reverse-Phase HPLC with UV Detection : Use a C18 column, gradient elution (e.g., 0.1% trifluoroacetic acid in water/acetonitrile), and UV detection at 254 nm. System suitability criteria (e.g., resolution ≥2.0 between quetiapine and Impurity J) must be validated per ICH Q2(R1) .

- For Trace-Level Detection : LC-MS/MS with MRM (multiple reaction monitoring) enhances sensitivity for genotoxic impurities, particularly if Impurity J is a nitrosamine derivative .

- Method Validation : Include parameters like LOD (Limit of Detection), LOQ (Limit of Quantification), linearity (R ≥0.99), and precision (%RSD ≤5%) .

Advanced Research Questions

Q. How can researchers design stability-indicating methods to study degradation pathways of this compound?

Methodological Answer:

- Forced Degradation Studies : Expose quetiapine formulations to stress conditions (acid/base hydrolysis, oxidative, thermal, photolytic) and monitor Impurity J formation. Use DOE (Design of Experiments) to model degradation kinetics .

- Peak Purity Analysis : Employ diode-array detectors (DAD) or LC-MS to confirm chromatographic peak homogeneity under degradation conditions .

- QbD (Quality by Design) Approach : Define a design space for impurity control by linking critical process parameters (e.g., pH, temperature) to Impurity J levels using multivariate analysis .

Q. What strategies mitigate the risk of genotoxicity associated with this compound?

Methodological Answer:

- Genotoxicity Assessment : Perform Ames tests or in silico tools (e.g., DEREK Nexus) if Impurity J is a nitrosamine (N-nitroso compound). Nitrosamines require control at thresholds ≤1.5 µg/day per ICH M7(R1) .

- Process Optimization : Reduce nitroso precursors (e.g., secondary amines) during synthesis. Use scavengers like ascorbic acid to inhibit nitrosation reactions .

- Purification Techniques : Employ recrystallization or preparative chromatography to remove genotoxic impurities from final APIs .

Q. How can researchers resolve discrepancies in impurity profiling data for this compound across laboratories?

Methodological Answer:

- Interlaboratory Cross-Validation : Share CRS and harmonize HPLC conditions (column type, mobile phase) to minimize variability. Use collaborative studies to assess reproducibility .

- Advanced Orthogonal Methods : Combine HPLC with CE (Capillary Electrophoresis) or 2D-LC to resolve co-eluting peaks. For example, CE at alkaline pH may separate charged variants of Impurity J .

- Data Reconciliation : Apply chemometric tools (e.g., PCA) to identify outliers in datasets and isolate methodological vs. sample-related discrepancies .

Methodological Guidelines

- Reference Standards : Use pharmacopeial CRS (e.g., USP Quetiapine Fumarate standards) for method calibration .

- Documentation : Align analytical protocols with ICH Q3A/B for impurity reporting thresholds and qualification .

- Ethical Considerations : For preclinical studies, ensure impurity toxicity data are included in animal model ethical approvals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.